molecular formula C32H31N5O5 B446247 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B446247
M. Wt: 565.6g/mol
InChI Key: BHRRQOXIUCRGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substituent Introduction: The introduction of the 3-pyridinyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. The nitro group is typically introduced via nitration using a mixture of concentrated nitric and sulfuric acids.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives, oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its complex structure may impart unique physical and chemical properties to these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-3-nitropyridine: Similar in structure but lacks the complex quinoline and pyridinyl groups.

    4-Nitro-3-methylphenol: Shares the nitro and methylphenoxy groups but is simpler in structure.

    7,7-Dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline: Contains the quinoline core but lacks the additional substituents.

Uniqueness

The uniqueness of 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C32H31N5O5

Molecular Weight

565.6g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C32H31N5O5/c1-19-12-23(8-9-25(19)37(39)40)42-18-21-13-20(7-10-28(21)41-4)29-24(16-33)31(34)36(22-6-5-11-35-17-22)26-14-32(2,3)15-27(38)30(26)29/h5-13,17,29H,14-15,18,34H2,1-4H3

InChI Key

BHRRQOXIUCRGRU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CN=CC=C5)N)C#N)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CN=CC=C5)N)C#N)OC)[N+](=O)[O-]

Origin of Product

United States

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